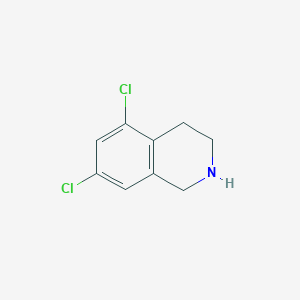

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLOZFEMQTPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503768 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-56-0 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. The document details its structural characteristics, synthesis protocols, and known biological activities, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with two chlorine atoms. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉Cl₂N | [1][2] |

| Molecular Weight | 202.08 g/mol | [1][2] |

| CAS Number | 89315-56-0 | [1] |

| Canonical SMILES | C1CNCC2=C1C(=CC(=C2)Cl)Cl | [1] |

| InChI Key | QCSLOZFEMQTPJA-UHFFFAOYSA-N | [1] |

| Physical Description | The hydrochloride salt of a related derivative is a white to off-white powder or crystalline solid.[3] | |

| Stereochemistry | Achiral | [2] |

Synthesis and Reactivity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a significant structural motif in a large family of isoquinoline alkaloids and synthetic compounds.[4] General methods for synthesizing the THIQ core include the Pictet-Spengler condensation and the Bischler-Napieralski reaction, followed by reduction.[4][5]

A specific synthetic pathway has been detailed for a key derivative, this compound-6-carboxylic acid hydrochloride.[6] This multi-step synthesis involves the protection of the secondary amine, a directed carboxylation, and subsequent deprotection.

Step 1: N-Benzylation of this compound

-

Reactants: this compound hydrochloride is reacted with benzyl bromide.

-

Solvent & Base: The reaction is carried out in a suitable organic solvent in the presence of an alkali.

-

Procedure: The pH is adjusted to 10-11 with the base to facilitate the reaction.

-

Product: 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

-

Reactants: The N-benzylated intermediate is reacted with n-butyllithium and then carbon dioxide.

-

Solvent & Additive: The reaction is performed in tetrahydrofuran (THF) with the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Conditions: The reaction mixture is cooled to between -80°C and -70°C before the dropwise addition of n-butyllithium. Carbon dioxide is then introduced while maintaining a temperature of -80°C to -60°C.

-

Product: 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation

-

Reactant: The carboxylated intermediate.

-

Catalyst & Conditions: The compound undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in an acidic environment.

-

Solvent: Suitable solvents include methanol, ethanol, or ethyl acetate.

-

Final Product: this compound-6-carboxylic acid hydrochloride.

Caption: Synthetic pathway for a key carboxylic acid derivative.

Biological and Pharmacological Properties

While the specific biological profile of the parent this compound is not extensively documented in public literature, the THIQ scaffold is a well-established pharmacophore. Derivatives of this core structure exhibit a wide array of pharmacological activities.[4][7]

-

Antimycobacterial Activity: A series of novel 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides were designed and synthesized to be evaluated for their activity against Mycobacterium tuberculosis.[8] This highlights the potential of the 5,7-dichloro-THIQ scaffold as a basis for developing new antitubercular agents.

-

Broad Pharmacological Potential of THIQs: The broader class of THIQ analogs has been reported to possess anti-inflammatory, antibacterial, antiviral, anticancer, and anticonvulsant properties.[4][9] The specific substitutions on the THIQ ring system are critical in determining the compound's biological activity and mechanism of action.

-

Enzyme Inhibition: A structurally related isomer, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139), is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine.[10] It also functions as an alpha-2 adrenergic receptor blocker.[10] This suggests that dichlorinated THIQs can interact with important biological targets.

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The diagram below illustrates the key positions for chemical modification to explore the structure-activity relationship.

Caption: Key modification sites on the THIQ scaffold for SAR studies.

Safety and Handling

Detailed toxicological properties for this compound have not been thoroughly investigated. Standard laboratory safety precautions should be employed when handling this compound. This includes using personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11]

References

- 1. This compound | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 6-Isoquinolinecarboxylic Acid 5,7-Dichloro-1,2,3,4-Tetrahydro Hydrochloride (1:1) | Properties, Uses, Safety Data | China Manufacturer & Supplier [quinoline-thiophene.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. SKF-64139 - Wikipedia [en.wikipedia.org]

- 11. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Molecular Structure of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. The document details its chemical and physical properties, proposes a synthetic pathway, and explores its likely mechanism of action as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) within the catecholamine biosynthesis pathway. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core substituted with two chlorine atoms on the benzene ring.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C9H9Cl2N |

| Molecular Weight | 202.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89315-56-0 |

| Canonical SMILES | C1CNCC2=C1C(=CC(=C2)Cl)Cl |

| InChI Key | QCSLOZFEMQTPJA-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is limited. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Table 2: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.1-7.3 | s | Aromatic CH (H6) |

| ~7.0-7.2 | s | Aromatic CH (H8) |

| ~4.0 | s | CH2 (H1) |

| ~3.1 | t | CH2 (H3) |

| ~2.8 | t | CH2 (H4) |

| Variable | br s | NH |

Table 3: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~135-140 | Quaternary Aromatic C (C4a, C8a) |

| ~130-135 | Quaternary Aromatic C (C5, C7) |

| ~125-130 | Aromatic CH (C6, C8) |

| ~45-50 | CH2 (C1) |

| ~40-45 | CH2 (C3) |

| ~25-30 | CH2 (C4) |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 202, with a characteristic M+2 peak of approximately 65% the intensity of the M+ peak, indicative of the two chlorine atoms. Fragmentation would likely involve the loss of a chlorine atom and cleavage of the tetrahydroisoquinoline ring.

Experimental Protocols: Synthesis

A plausible synthetic route for this compound is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][4] A related method, the Bischler-Napieralski reaction, could also be employed, which involves the cyclization of a β-arylethylamide.[5]

Proposed Pictet-Spengler Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of tetrahydroisoquinolines.

Objective: To synthesize this compound from 2-(3,5-dichlorophenyl)ethan-1-amine and formaldehyde.

Materials:

-

2-(3,5-dichlorophenyl)ethan-1-amine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3,5-dichlorophenyl)ethan-1-amine in a suitable solvent such as toluene.

-

Addition of Reagents: Add an equimolar amount of formaldehyde solution to the flask.

-

Acid Catalysis: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is typically heated to reflux for several hours to promote cyclization.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathway

While direct studies on this compound are limited, its structural analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) , is a known potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) .[6][7] PNMT is the terminal enzyme in the biosynthesis of the catecholamine, epinephrine (adrenaline), from its precursor, norepinephrine (noradrenaline).[8][9][10][11][12]

Given the structural similarity, it is highly probable that this compound also acts as a PNMT inhibitor. Inhibition of PNMT would lead to a decrease in the synthesis of epinephrine, which has significant implications for physiological processes regulated by this hormone, including the "fight-or-flight" response, blood pressure, and metabolism.

Catecholamine Biosynthesis Pathway and Site of Action

The catecholamine biosynthesis pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine. This compound is hypothesized to inhibit the final step of this pathway.

Conclusion

This compound is a halogenated derivative of the tetrahydroisoquinoline scaffold. While comprehensive experimental data for this specific isomer is not widely available, its structural analogy to known PNMT inhibitors strongly suggests its potential as a modulator of the catecholamine biosynthesis pathway. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and confirm its biological activity and therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this and related compounds for applications in medicinal chemistry and pharmacology.

References

- 1. This compound | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. DSpace [diposit.ub.edu]

- 6. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. SMPDB [smpdb.ca]

- 10. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 11. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

The 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-dichloro-THIQ) scaffold is a crucial heterocyclic motif present in numerous biologically active compounds and serves as a key intermediate in pharmaceutical drug development. Its synthesis is of significant interest to researchers in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of established synthetic strategies, detailed experimental protocols, and relevant chemical data for the preparation of this compound and its derivatives.

Overview of Synthetic Strategies

The synthesis of the tetrahydroisoquinoline core can be achieved through several classical and modern organic reactions. The primary methods for constructing the 5,7-dichloro-THIQ framework include:

-

Bischler-Napieralski Reaction: This is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the desired tetrahydroisoquinolines.[1][2] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]

-

Pictet-Spengler Reaction: This reaction provides direct access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[3][4][5] The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[4]

-

Catalytic Hydrogenation: If the corresponding 5,7-dichloroisoquinoline is available, it can be reduced to 5,7-dichloro-THIQ. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum oxide. A similar procedure has been documented for the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.[6]

-

Functionalization of the Pre-existing Core: For many applications, a derivative of 5,7-dichloro-THIQ is required. A common strategy involves the functionalization of the core structure, such as through carboxylation at the C6 position, which often requires N-protection of the secondary amine.[7]

This guide will focus on a detailed, multi-step synthesis of a key derivative, this compound-6-carboxylic acid hydrochloride, starting from the 5,7-dichloro-THIQ core. This pathway highlights important protection, functionalization, and deprotection steps relevant to drug development professionals.

Experimental Protocols

The following protocols are based on a documented synthetic method for the preparation of this compound-6-carboxylic acid hydrochloride, illustrating the manipulation of the core structure.[7]

Protocol 1: N-Benzylation of this compound

This step protects the secondary amine to prevent side reactions in the subsequent carboxylation step.

-

Materials:

-

This compound hydrochloride

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile (or a similar organic solvent)

-

-

Procedure:

-

Dissolve this compound hydrochloride in the organic solvent.

-

Add the base (e.g., potassium carbonate) to the mixture. The molar ratio of the starting material to benzyl bromide to base is typically 1:1.0-1.1:2.0-2.5.[7]

-

Cool the reaction mixture to 0-10 °C.[7]

-

Slowly add benzyl bromide to the cooled mixture.

-

Allow the reaction to stir at 0-10 °C until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup. Adjust the pH to 10-11 with a suitable base.[7]

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

-

Protocol 2: Carboxylation of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

This step introduces a carboxyl group at the electron-rich C6 position via directed ortho-metalation.

-

Materials:

-

2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes

-

Carbon dioxide (CO₂), gas or solid (dry ice)

-

Citric acid (20% aqueous solution)

-

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and TMEDA in anhydrous THF. The molar ratio of the starting material to TMEDA to n-BuLi is approximately 1:1.0-1.5:1.5-2.0.[7]

-

Cool the solution to between -80 °C and -70 °C using a dry ice/acetone bath.[7]

-

Slowly add n-BuLi dropwise, ensuring the internal temperature remains below -70 °C.[7]

-

Stir the resulting deep-colored solution at this temperature for 30-60 minutes.

-

Introduce carbon dioxide by bubbling the gas through the solution or by carefully adding crushed dry ice, while maintaining the temperature between -80 °C and -60 °C.[7]

-

After the addition is complete, allow the reaction to warm slowly to 0 °C.

-

Quench the reaction by adding 20% aqueous citric acid to adjust the pH to approximately 6.5.[7]

-

Extract the product with ethyl acetate. To isolate the hydrochloride salt, add concentrated hydrochloric acid to the combined organic phases, stir at 10 °C for 4 hours, and collect the resulting precipitate by filtration to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.[7]

-

Protocol 3: Debenzylation to Yield the Final Product

The final step removes the benzyl protecting group to yield the free secondary amine.

-

Materials:

-

2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (or ethanol, ethyl acetate)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Dissolve the N-benzylated intermediate in a suitable solvent such as methanol in a hydrogenation vessel.[7]

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as specified by the reaction scale).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound-6-carboxylic acid hydrochloride.[7]

-

Data Presentation

The following tables summarize key quantitative data associated with the synthesis described above.

Table 1: Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Molar Ratios (Reactant:Reagent1:Reagent2) | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. N-Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 0 - 10 | 1 : 1.0-1.1 : 2.0-2.5 | High | [7] |

| 2. Carboxylation | n-BuLi, TMEDA, CO₂ | THF | -80 to -70 | 1 : 1.7 : 1.2 | 84.7% | [7] |

| 3. Debenzylation | H₂, Pd/C | Methanol | Room Temp. | Catalytic | High |[7] |

Table 2: Analytical Data

| Compound | ¹H NMR (400 MHz, Solvent) | Reference |

|---|---|---|

| 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | (CDCl₃) δ 7.32-7.40 (m, 5H), 7.23 (s, 1H), 6.91 (s, 1H), 3.69 (s, 2H), 3.57 (s, 2H), 2.76-2.85 (m, 4H) | [7] |

| 2-Benzyl-5,7-dichloro-THIQ-6-carboxylic acid HCl | (DMSO-d₆) δ 7.65 (m, 2H), 7.52 (s, 1H), 7.48 (m, 3H), 4.43 (s, 2H), 4.30 (s, 2H), 3.51 (br, 4H), 3.07 (m, 2H) | [7] |

| 5,7-Dichloro-THIQ-6-carboxylic acid HCl | (DMSO-d₆) δ 9.59 (s, 2H), 7.52 (s, 1H), 4.29 (s, 2H), 3.41 (m, 2H), 3.33 (br, 1H), 2.94 (m, 2H) |[7] |

Visualizations of Synthetic Pathways

Diagram 1: Experimental Workflow for the Synthesis of 5,7-Dichloro-THIQ-6-carboxylic acid HCl

This diagram illustrates the sequential three-step synthesis from the core 5,7-dichloro-THIQ molecule.

Caption: Workflow for the N-protection, carboxylation, and deprotection of 5,7-dichloro-THIQ.

Diagram 2: Generalized Bischler-Napieralski Route to the 5,7-Dichloro-THIQ Core

This diagram shows a classical logical pathway for constructing the core heterocyclic system.

Caption: Bischler-Napieralski pathway for the synthesis of the 5,7-dichloro-THIQ core.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Derivatives and Analogs as Potential Antimycobacterial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives, a promising class of compounds under investigation for their antimycobacterial properties. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, quantitative biological data, and insights into the structure-activity relationships of these analogs.

Introduction

The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The targeted substitution on the THIQ core, specifically with chloro groups at the 5 and 7 positions, has been explored to enhance potency and modulate physicochemical properties. This guide focuses on a series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide analogs that have demonstrated significant in vitro activity against Mycobacterium tuberculosis.

Synthesis of this compound Derivatives

The synthetic pathway to the target 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide derivatives initiates from the core structure of this compound. A key intermediate, this compound-6-carboxylic acid, is synthesized and subsequently elaborated.

Synthesis of this compound-6-carboxylic acid

A common synthetic route to this key intermediate is outlined below.[2]

Figure 1: Synthetic workflow for the preparation of the key carboxylic acid intermediate.

Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide Analogs

The carboxylic acid intermediate is then converted to the corresponding carbohydrazide, which serves as a scaffold for the introduction of various substituents.

Figure 2: General synthetic scheme for the preparation of the target carbohydrazide analogs.

Experimental Protocols

General Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides[3]

To a solution of this compound-6-carbohydrazide (1 equivalent) in ethanol, a catalytic amount of glacial acetic acid is added. The appropriate substituted aldehyde (1.1 equivalents) is then added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The products are typically purified by recrystallization from a suitable solvent system.

In Vitro Antimycobacterial Activity Assay[3]

The antimycobacterial activity of the synthesized compounds is evaluated against Mycobacterium tuberculosis H37Ra using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well microplate.

-

Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37 °C for 7 days.

-

Alamar Blue Addition and Reading: After the incubation period, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. The fluorescence is then read using a microplate reader (excitation at 530 nm, emission at 590 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined as the concentration of the compound that causes a 50% reduction in fluorescence compared to the untreated control wells.

Biological Activity and Structure-Activity Relationship

A series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide analogs were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Ra. The results are summarized in the table below.[3]

| Compound ID | R-group (Substituent on Aldehyde) | IC50 (µM)[3] |

| 10A25 | 4-Phenylphenyl | 4.7 |

| 10A19 | 2-Iodophenyl | 8.8 |

| 10A1 | Phenyl | 9.2 |

| 10A2 | 4-Methylphenyl | 10.5 |

| 10A3 | 4-Methoxyphenyl | 12.3 |

| 10A4 | 4-Chlorophenyl | 11.8 |

| 10A5 | 4-Bromophenyl | 13.5 |

| 10A6 | 4-Fluorophenyl | 14.1 |

| 10A12 | 2,4-Dichlorophenyl | 15.6 |

| 10A20 | 2-Bromophenyl | 18.9 |

| 10A21 | 2-Chlorophenyl | 20.4 |

| 10A22 | 2-Fluorophenyl | 22.1 |

| 10A23 | 3-Nitrophenyl | 35.7 |

| 10A24 | 4-Nitrophenyl | 41.2 |

| 10A26 | 2-Naphthyl | 16.8 |

| 10A27 | 2-Thienyl | 52.4 |

| 10A28 | 2-Furyl | 73.6 |

The structure-activity relationship (SAR) analysis of this series reveals several key trends:

-

Aromatic Substituents: The presence of a substituted phenyl ring at the R-position is generally favorable for activity.

-

Lipophilicity: Compound 10A25 , featuring a biphenyl group which increases lipophilicity, demonstrated the highest potency with an IC50 of 4.7 µM.[3]

-

Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as halogens, can enhance activity. For instance, compound 10A19 with an ortho-iodo substituent showed significant activity (IC50 = 8.8 µM).[3]

-

Positional Isomers: The position of the substituent on the phenyl ring influences activity, with ortho-substituted analogs sometimes showing different potency compared to their para-counterparts.

-

Heterocyclic Substituents: Replacement of the phenyl ring with heterocyclic moieties like furan or thiophene resulted in a decrease in activity.[3]

Potential Mechanism of Action

While the precise mechanism of action for this class of compounds is still under investigation, molecular docking studies have suggested potential molecular targets within M. tuberculosis.[3] Two enzymes have been identified as plausible targets:

-

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

-

Peptide Deformylase (PDF): This enzyme is involved in bacterial protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF disrupts protein maturation and is lethal to the bacterium.

Figure 3: Proposed mechanism of action for 5,7-dichloro-THIQ derivatives targeting key mycobacterial enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimycobacterial agents. The carbohydrazide analogs, in particular, have demonstrated potent in vitro activity against M. tuberculosis. The SAR data presented in this guide provides a rational basis for the design of next-generation analogs with improved potency and drug-like properties.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of analogs to further refine the SAR and improve potency.

-

Mechanism of Action Studies: Conducting enzymatic assays and other biochemical studies to definitively confirm the molecular target(s) of these compounds.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of tuberculosis to assess their in vivo efficacy, pharmacokinetics, and toxicity.

-

Activity against Resistant Strains: Testing the lead compounds against a panel of drug-resistant M. tuberculosis strains to determine their potential for treating multidrug-resistant tuberculosis.

By pursuing these research avenues, the scientific community can further explore the potential of this compound derivatives as a valuable new class of anti-tuberculosis drugs.

References

An In-Depth Technical Guide to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

CAS Number: 89315-56-0

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the tetrahydroisoquinoline scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Key physicochemical properties of this compound and its carboxylic acid derivative have been compiled from public databases.[1][2]

| Property | This compound | This compound-6-carboxylic acid |

| CAS Number | 89315-56-0 | 1290176-71-4 |

| Molecular Formula | C₉H₉Cl₂N | C₁₀H₉Cl₂NO₂ |

| Molecular Weight | 202.08 g/mol | 246.09 g/mol |

| IUPAC Name | This compound | This compound-6-carboxylic acid |

| Canonical SMILES | C1CNCC2=C1C(=CC(=C2)Cl)Cl | C1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl |

| InChI Key | QCSLOZFEMQTPJA-UHFFFAOYSA-N | XHRPRBRZRJWLMD-UHFFFAOYSA-N |

| XLogP3 | 2.6 | -0.2 |

| Exact Mass | 201.0112047 Da | 245.0010339 Da |

Synthesis and Experimental Protocols

While detailed synthetic procedures for this compound are not extensively published, a patented method outlines the synthesis of its derivative, this compound-6-carboxylic acid hydrochloride.[3] This process involves a three-step reaction sequence starting from this compound hydrochloride.[3]

Experimental Protocol: Synthesis of this compound-6-carboxylic acid hydrochloride[3]

Step 1: N-Benzylation of this compound hydrochloride

-

Reactants: this compound hydrochloride, benzyl bromide, and a base (e.g., potassium carbonate).

-

Solvent: A suitable organic solvent.

-

Procedure: The starting material is reacted with benzyl bromide in the presence of a base. The molar ratio of the reactants is approximately 1:1.0-1.1:2.0-2.5 (hydrochloride:benzyl bromide:base). The reaction is typically carried out at a temperature of 0-10 °C. Post-reaction, the pH is adjusted to 10-11 with a base to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

-

Reactants: 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, n-butyllithium (n-BuLi), and carbon dioxide (CO₂).

-

Solvent and Additive: Tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Procedure: The N-benzylated intermediate is dissolved in THF with TMEDA. The mixture is cooled to between -80 °C and -70 °C. n-BuLi is added dropwise, maintaining the low temperature. After stirring, carbon dioxide is introduced into the reaction mixture, with the temperature controlled between -80 °C and -60 °C, to produce 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation to Yield the Final Product

-

Reactants: 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

-

Catalyst and Reagents: Palladium on carbon (Pd/C) and hydrochloric acid (HCl).

-

Solvent: Methanol (MeOH).

-

Procedure: The carboxylated intermediate is subjected to catalytic hydrogenation using 5% Pd/C in methanol under a hydrogen atmosphere (4 atm). The reaction is heated to 65 °C for 16 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to give the crude product. Purification is achieved by stirring the crude solid in water, followed by filtration and drying to yield this compound-6-carboxylic acid hydrochloride as an off-white solid.

Biological Activity and Signaling Pathways

The direct biological activities of this compound are not extensively documented in publicly available scientific literature. However, the broader class of tetrahydroisoquinolines (THIQs) and their derivatives are known to possess a wide range of pharmacological properties.

General Biological Activities of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects.[4][5][6] These activities include:

-

Antitumor: Various THIQ analogs have been investigated for their anticancer properties.[7]

-

Antimicrobial: Derivatives of THIQs have shown potential as antibacterial and antimycobacterial agents.[8]

-

Neurological and CNS-related: Some THIQs act as receptor antagonists or enzyme inhibitors in the central nervous system. For instance, the related compound 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) is an inhibitor of phenylethanolamine N-methyltransferase (PNMT) and an alpha-2 blocker.[9]

-

Antiviral and Anti-inflammatory: The THIQ core has been incorporated into molecules with anti-HIV and anti-inflammatory potential.[5]

This compound and its derivatives are often used as intermediates in the synthesis of more complex biologically active molecules. For example, a derivative, 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is a reagent in the preparation of inhibitors of Lymphocyte Function-Associated Antigen 1 (LFA-1), which are being investigated for the treatment of LFA-1 mediated diseases.[][11]

Potential Signaling Pathway Involvement of THIQ Derivatives

While no specific signaling pathways have been elucidated for this compound, studies on related compounds offer some insights. For example, certain tetrahydroisoquinoline-based aldoximes have been shown to induce mitochondria-mediated apoptosis in human cells. This process involves the activation of the intrinsic apoptotic pathway through the ERK1/2 and p38-MAPK signaling cascades, leading to the subsequent activation of caspases 9 and 3, and ultimately DNA damage.

Disclaimer: The following diagram illustrates a signaling pathway associated with a derivative of tetrahydroisoquinoline and may not be representative of the activity of this compound itself.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a synthetic intermediate for more complex molecules with potential therapeutic applications. While its own biological profile is not well-characterized, the broader family of tetrahydroisoquinolines exhibits a rich and diverse pharmacology. Further investigation into the specific biological effects of this dichlorinated analog could reveal novel activities and applications. The synthetic protocols for its derivatives provide a solid foundation for the chemical exploration of this compound and the development of new chemical entities for drug discovery.

References

- 1. This compound | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-6-carboxylic acid | C10H9Cl2NO2 | CID 57992275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SKF-64139 - Wikipedia [en.wikipedia.org]

- 11. 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 851784-82-2 [chemicalbook.com]

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline safety and handling

An In-Depth Technical Guide to the Safety and Handling of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for this compound. It is intended for use by qualified professionals. A comprehensive risk assessment should be conducted before handling this chemical. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Introduction

This compound is a chlorinated derivative of tetrahydroisoquinoline. While its specific applications and biological activities are not extensively documented in publicly available safety literature, its structural similarity to other biologically active isoquinolines suggests it should be handled with care. This guide synthesizes the available safety data to provide a framework for its safe handling in a research and development setting.

Hazard Identification and Classification

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: Potential for skin irritation. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

-

Eye Contact: Potential for eye irritation.[1]

-

Ingestion: The effects of ingestion are not known, but it should be considered potentially harmful.

It is important to note that this substance has not been identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]

Physical and Chemical Properties

A significant lack of empirical data exists for the physical and chemical properties of this compound. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂N | [1] |

| Molecular Weight | 202.08 g/mol | [1] |

| Appearance | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility in Water | Not available | [1] |

| Specific Gravity/Density | Not available | [1] |

| Flash Point | Not available | [1] |

| Autoignition Temperature | Not available | [1] |

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[1] |

| Conditions to Avoid | Avoid moisture. The compound is described as hygroscopic.[1] |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1] |

| Hazardous Decomposition Products | In the event of a fire, hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1] |

Experimental Protocols: Risk Assessment for Handling

Given the limited toxicological data, a thorough risk assessment is mandatory before any experimental work.

Methodology for a Standard Laboratory Risk Assessment:

-

Hazard Identification:

-

Review the MSDS for this compound.[1]

-

Note the lack of comprehensive toxicological data and treat the substance as potentially hazardous upon inhalation, ingestion, and skin/eye contact.[1]

-

Identify potential for respiratory irritation and allergic reactions.[1]

-

Consider the hazards of all other chemicals to be used in the procedure.

-

-

Exposure Assessment:

-

Evaluate the proposed experimental procedure to identify potential routes of exposure (e.g., weighing, transferring, heating, generating aerosols).

-

Quantify the amount of substance to be used.

-

Determine the frequency and duration of handling.

-

-

Risk Characterization:

-

Based on the identified hazards and potential for exposure, characterize the risk level (e.g., low, medium, high). For a substance with unknown toxicological properties, a conservative (higher risk) approach is recommended.

-

-

Control Measures:

-

Based on the risk characterization, define the necessary control measures. This must include, at a minimum:

-

Engineering Controls: Use of a certified chemical fume hood for all manipulations to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE): Specify the required PPE (see Section 6).

-

Administrative Controls: Develop a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the SOP and the hazards of the chemical.

-

-

-

Emergency Planning:

-

Outline procedures for spills, personal exposure, and fire (see Section 8).

-

Ensure all necessary emergency equipment (spill kit, eyewash station, safety shower, fire extinguisher) is accessible and functional.

-

-

Review and Approval:

-

The risk assessment must be reviewed and approved by the laboratory supervisor and/or the institutional Environmental Health and Safety (EHS) department before work commences.

-

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.[1]

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] A lab coat or chemical-resistant apron should also be worn. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Store under an inert gas as the material is hygroscopic.[1]

Emergency Procedures

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]

| Emergency | Procedure |

| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

Waste Disposal

Dispose of this material through a licensed professional waste disposal service. Burn in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as an unused product.[1]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

Caption: General workflow for safely handling this compound.

Caption: Emergency response logical flow for spills or personal exposure incidents.

References

Spectroscopic Profile of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural features and comparison with related compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of organic molecules.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | s | 1H | H-6 |

| ~ 7.0 - 6.8 | s | 1H | H-8 |

| ~ 4.0 | s | 2H | H-1 |

| ~ 3.2 | t | 2H | H-3 |

| ~ 2.8 | t | 2H | H-4 |

| Variable | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 135 | C-4a |

| ~ 135 - 130 | C-8a |

| ~ 130 - 125 | C-5 |

| ~ 130 - 125 | C-7 |

| ~ 125 - 120 | C-6 |

| ~ 120 - 115 | C-8 |

| ~ 45 - 40 | C-1 |

| ~ 40 - 35 | C-3 |

| ~ 30 - 25 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1550 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1100 - 1000 | Strong | C-N Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 201/203/205 | High | [M]⁺• (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 172/174 | Medium | [M - CH₂NH]⁺• |

| 137 | Medium | [M - 2Cl]⁺• |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans and average them to improve the signal-to-noise ratio.

-

Perform a background scan with no sample present and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

This technique is suitable for less volatile or thermally labile compounds and is often coupled with Liquid Chromatography (LC-MS).

-

Infuse the sample solution directly into the ESI source.

-

Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthetic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Applications of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Disclaimer: Direct therapeutic applications and extensive biological data for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are not widely available in current scientific literature. This guide extrapolates potential therapeutic uses based on the activities of its derivatives and structurally related compounds within the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.

Introduction

This compound is a halogenated derivative of the tetrahydroisoquinoline core. While primarily utilized as a chemical intermediate in the synthesis of more complex molecules, the structural motifs present suggest potential for biological activity. This technical guide will explore the prospective therapeutic applications of this compound by examining the established activities of its derivatives and analogs in the fields of antimycobacterial, anticancer, and central nervous system (CNS) research.

Antimycobacterial Activity

Derivatives of this compound have been synthesized and investigated for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. The primary approach has been the synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides and their corresponding hydrazones.

Mechanism of Action

While the precise mechanism for this specific class of compounds is still under investigation, related tetrahydroisoquinoline derivatives have been found to inhibit the growth of M. tuberculosis by targeting key enzymatic pathways. One identified target is the ATP-dependent MurE ligase, an essential enzyme in the early stages of cell wall peptidoglycan biosynthesis.[1] Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death. Another potential target for some THIQ derivatives is the ATP synthase enzyme.[2][3] It is also plausible that these compounds may have multiple mechanisms of action.[1]

Synthesis of Antimycobacterial Derivatives

The synthesis of antimycobacterial derivatives of this compound typically involves a multi-step process. A general workflow is outlined below.

Caption: Synthetic workflow for 5,7-dichloro-THIQ-hydrazones.

Experimental Protocols

General Protocol for the Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide:

-

Synthesis of the Core: The this compound core can be synthesized via established methods such as the Pictet-Spengler or Bischler-Napieralski reactions from appropriate precursors.

-

Carboxylation: The core is then carboxylated at the 6-position to yield this compound-6-carboxylic acid.

-

Esterification: The carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) to facilitate the subsequent reaction.

-

Hydrazide Formation: The ester is treated with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to produce the carbohydrazide.

-

Purification: The resulting solid is filtered, washed, and recrystallized to yield the pure product.

General Protocol for the Synthesis of Hydrazone Derivatives:

-

Dissolution: The synthesized carbohydrazide is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

Condensation: A stoichiometric amount of the desired aldehyde or ketone is added to the solution, often with a catalytic amount of acid (e.g., acetic acid).

-

Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period.

-

Isolation: The precipitated product is collected by filtration, washed with a cold solvent, and dried.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent.

Potential as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

While no direct data exists for the 5,7-dichloro isomer, the structurally related 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT is a therapeutic strategy for conditions where reduced epinephrine levels may be beneficial, such as in certain cardiovascular and stress-related disorders.

Structure-Activity Relationship (SAR)

Studies on various substituted tetrahydroisoquinolines have provided insights into the SAR for PNMT inhibition. The presence of electron-withdrawing groups at the 7-position of the THIQ nucleus has been shown to be favorable for inhibitory activity.[4][5] The dichloro substitution pattern in this compound suggests that it may also exhibit inhibitory activity against PNMT.

Signaling Pathway

The inhibition of PNMT by a THIQ derivative would lead to a decrease in the biosynthesis of epinephrine, thereby affecting adrenergic signaling pathways.

Caption: Hypothetical PNMT inhibition by 5,7-dichloro-THIQ.

Potential in Central Nervous System (CNS) Disorders

Tetrahydroisoquinoline derivatives have been investigated for their potential in treating various CNS disorders. A key area of interest is their activity as modulators of the histamine H3 receptor and the serotonin transporter.[6][7]

Histamine H3 Receptor Antagonism and Serotonin Reuptake Inhibition

Compounds that act as histamine H3 receptor antagonists and serotonin reuptake inhibitors have potential therapeutic applications in the treatment of depression and other related mood disorders.[7] The THIQ scaffold has been identified as a promising backbone for the development of such dual-acting agents.[6]

Anticancer Potential

The tetrahydroisoquinoline core is a common feature in a number of natural and synthetic compounds with anticancer properties.[8][9] Derivatives of THIQ have been explored for their cytotoxic effects against various cancer cell lines.

Mechanism of Action

One of the mechanisms by which THIQ derivatives exert their anticancer effects is through the disruption of microtubule polymerization.[10] By binding to tubulin, these compounds can inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Other THIQ derivatives have shown inhibitory activity against key signaling molecules in cancer progression, such as KRas.[11]

Quantitative Data on Anticancer Activity of THIQ Derivatives

The following table summarizes the in vitro anticancer activity of some representative N-dichlorobenzyl substituted THIQ derivatives. It is important to note that these are not direct derivatives of this compound but share the core THIQ structure.

| Compound | Cell Line | Activity Metric | Value (nM) | Reference |

| 8c | DU-145 (Prostate) | GI50 | 90 | [10] |

| 8c | OVCAR-3 (Ovarian) | GI50 | 26 | [10] |

| 4b | NCI 60-cell line panel | MGM | 102 | [10] |

| GM-3-18 | Colon Cancer Cell Lines | IC50 (KRas inhibition) | 900 - 10,700 | [11] |

| GM-3-121 | Anti-angiogenesis Assay | IC50 | 1,720 | [11] |

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration. MGM: Mean Graph Midpoint.

Conclusion

While this compound itself is not yet an established therapeutic agent, its structural framework holds significant promise. The demonstrated antimycobacterial, potential PNMT inhibitory, CNS-modulatory, and anticancer activities of its derivatives and the broader THIQ class provide a strong rationale for the further investigation and development of novel therapeutic agents based on this scaffold. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully elucidate its therapeutic potential.

References

- 1. Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic aromatic substitution to afford the cyclized product.[4][5] The resulting tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document provides a detailed protocol for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate for the development of novel therapeutics. The presence of chlorine atoms at the 5 and 7 positions can significantly influence the pharmacological properties of the final compounds.

Reaction Principle

The synthesis of this compound is achieved through the Pictet-Spengler reaction of 3,5-dichlorophenethylamine with a formaldehyde source, typically paraformaldehyde or formalin, under acidic conditions. The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. Subsequent intramolecular cyclization onto the electron-rich benzene ring, followed by deprotonation, yields the desired tetrahydroisoquinoline product. Due to the presence of electron-withdrawing chloro groups on the aromatic ring, harsher reaction conditions, such as the use of strong acids and elevated temperatures, may be necessary to facilitate the cyclization.[6]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required to achieve higher yields.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3,5-Dichlorophenethylamine | C₈H₉Cl₂N | 190.07 |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hexanes | C₆H₁₄ | ~86.18 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorophenethylamine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM). To this solution, add paraformaldehyde (1.2 eq).

-

Acid Catalysis: Carefully add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux (approximately 40°C for DCM) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of diethyl ether and hexanes as the eluent to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| 3,5-Dichlorophenethylamine | 1.0 equivalent |

| Paraformaldehyde | 1.2 equivalents |

| Trifluoroacetic Acid | 2.0 - 5.0 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature to 40°C (Reflux) |

| Reaction Time | 12 - 24 hours |

| Expected Yield | |

| Yield | Moderate to good (optimization may be required) |

Visualizations

References

- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. 2(1H)-Isoquinolinecarboxylic acid, 5,7-dichloro-3,4-dihydro-6-[[[(1S)-1-[[3-(methylsulfonyl)phenyl]methyl]-2-oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]-, 1,1-dimethylethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Pictet-Spengler_reaction [chemeurope.com]

Application Notes and Protocols: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a key intermediate in the synthesis of biologically active molecules. The content includes detailed experimental protocols for the synthesis of a crucial derivative, this compound-6-carboxylic acid, and its subsequent application in the synthesis of the drug Lifitegrast. Additionally, the biological context of Lifitegrast's target, LFA-1, is explored through a signaling pathway diagram.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] THIQ-based compounds have shown potential as anti-bacterial, anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The specific substitution pattern on the THIQ ring system plays a crucial role in modulating the biological activity of these molecules.

This compound is a valuable synthetic intermediate, particularly in the development of antagonists for the lymphocyte function-associated antigen-1 (LFA-1). The dichloro substitution pattern is a key feature in the design of potent and selective inhibitors. This document will focus on the practical synthesis and application of this intermediate, with a primary focus on the synthesis of Lifitegrast, an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[3][4]

Synthetic Applications

The primary application of this compound highlighted in the literature is its use as a starting material for the synthesis of this compound-6-carboxylic acid. This carboxylic acid derivative is a key building block for the synthesis of Lifitegrast.[3][5] The synthetic strategy generally involves a three-step process:

-

N-Protection: The secondary amine of the tetrahydroisoquinoline ring is protected to prevent side reactions in the subsequent carboxylation step. Benzyl and triphenylmethyl (trityl) groups are commonly used protecting groups.

-

Directed Ortho-Metalation and Carboxylation: A strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at the C6 position, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

-

N-Deprotection: The protecting group is removed to yield the desired this compound-6-carboxylic acid.

This intermediate is then coupled with other fragments to assemble the final drug molecule.

Experimental Protocols

The following protocols are detailed syntheses for the preparation of this compound-6-carboxylic acid hydrochloride, a key intermediate for Lifitegrast.

Protocol 1: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

This protocol describes the N-benzylation of this compound hydrochloride.

Reaction Scheme:

Materials:

| Reagent | Molar Ratio | Notes |

| This compound HCl | 1.0 | Starting material. |

| Benzyl bromide | 1.0 - 1.1 | Alkylating agent. |

| Base (e.g., K₂CO₃, Na₂CO₃, KOH, NaOH) | 2.0 - 2.5 | To neutralize the HCl salt and facilitate the reaction. |

| Solvent (e.g., DMF, DMAc, DMSO, CH₃CN, EtOAc) | - | The choice of solvent can influence reaction time and yield. |

Procedure:

-

To a solution of this compound hydrochloride in the chosen organic solvent, add the base.

-

Cool the mixture to 0-10 °C.[6]

-

Slowly add benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, perform an aqueous workup. Adjust the pH to 10-11 with a base during the workup.[6]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Expected Yield: Not explicitly stated in the provided search results, but this is a standard N-alkylation reaction that typically proceeds in good to excellent yield.

Protocol 2: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

This protocol details the directed ortho-metalation and carboxylation of the N-benzylated intermediate.

Reaction Scheme:

Materials:

| Reagent | Molar Ratio | Notes |

| 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | 1.0 | Starting material from Protocol 1. |

| n-Butyllithium (n-BuLi) | 1.5 - 2.0 | Strong base for lithiation. |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1.0 - 1.5 | Chelating agent that enhances the reactivity of n-BuLi. |

| Tetrahydrofuran (THF) | - | Anhydrous solvent is crucial for this reaction. |

| Carbon dioxide (CO₂) | Excess | Electrophile for carboxylation. Can be used as a gas or in solid form (dry ice). |

Procedure:

-

To a solution of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and TMEDA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -70 to -80 °C.[6]

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.[6]

-

Stir the reaction mixture at this temperature for a specified time (e.g., 30 minutes).[6]

-

Introduce carbon dioxide into the reaction mixture, keeping the temperature between -60 and -80 °C.[6]

-

After the addition of CO₂, allow the reaction to warm to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup to protonate the carboxylate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.